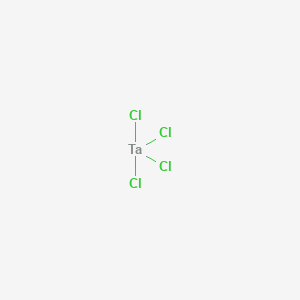
Tetramethylammonium sulfate
Overview
Description
Tetramethylammonium sulfate is a chemical compound with the formula [Me4N]2(SO4), where Me represents a methyl group (−CH3). It is a salt that consists of two tetramethylammonium cations and one sulfate anion . It is used in chemical synthesis and pharmacological research . It is colorless in its salt form .
Synthesis Analysis
Tetramethylammonium ion is typically prepared by the reaction between trimethylamine and methyl chloride . The synthesis of tetramethylammonium salts with more complex anions may be prepared by salt metathesis reactions . A study has shown that the introduction of tetramethylammonium bromide into the molecule of sulfated arabinogalactan has been proven by elemental analysis and FTIR spectroscopy .
Molecular Structure Analysis
Tetramethylammonium sulfate tetrahydrate is orthorhombic, Pnam, with a = 15.438, b = 13.832, c = 7.923 Å at −26°C. The structure contains ordered cations in channels formed by hydrogen‐bonded chains of water molecules cross-linked by interaction with the sulfate ions which are disordered .
Chemical Reactions Analysis
Tetramethylammonium’s mechanism of action is still being investigated, but it is known that it blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .
Physical And Chemical Properties Analysis
Tetramethylammonium sulfate is a salt that consists of two tetramethylammonium cations and one sulfate anion . It is colorless in its salt form .
Scientific Research Applications
Ion Pair Chromatography
Tetramethylammonium sulfate is suitable for ion pair chromatography . Ion pair chromatography is a form of liquid chromatography that uses ion-pairing reagents to separate ions. The tetramethylammonium ion in the sulfate compound acts as a counter-ion, allowing for the separation of complex mixtures of ions.
Detection of Organic Compounds
Tetramethylammonium hydroxide (TMAH), a related compound, is one of the most popular methylation reagents used for the detection of organic compounds within a wide range of samples . These samples can include soil, coal, lacquer, lignin, and polymers. The sulfate form may have similar applications.
Space Exploration Experiments
TMAH is also used for in situ analysis of solid samples by space experiments . The sulfate form, being a stable and easily handled salt, could potentially be used in similar applications.
Phase Transfer Catalyst in Polymer Synthesis
Tetramethylammonium hydrogen sulfate monohydrate, another related compound, can be used as a phase transfer catalyst in polymer synthesis . The sulfate form might also be used in similar applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Tetramethylammonium hydrogensulfate hydrate is used as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) applications . The sulfate form could potentially be used in similar applications.
Ferroelectricity Studies
Crystals of tetramethylammonium hydrogen sulfate monohydrate generally exhibit ferroelectricity in the temperature range from -104 °C to 40 °C . The sulfate form might also be used in similar applications.
Safety And Hazards
Tetramethylammonium sulfate can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .
Future Directions
As the semiconductor industry has grown tremendously over the last decades, its environmental impact has become a growing concern, including the withdrawal of fresh water and the generation of harmful wastewater. Tetramethylammonium hydroxide (TMAH), one of the toxic compounds inevitably found in semiconductor wastewater, should be removed before the wastewater is discharged .
properties
IUPAC Name |
tetramethylazanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H12N.H2O4S/c3*1-5(2,3)4/h2*1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFVITRRNTVAPC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-92-3 (Parent) | |
| Record name | Tetramethylammonium sulphate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014190160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30931237 | |
| Record name | Bis(N,N,N-trimethylmethanaminium) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylammonium sulfate | |
CAS RN |
14190-16-0 | |
| Record name | Tetramethylammonium sulphate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014190160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(N,N,N-trimethylmethanaminium) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium sulphate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural features of tetramethylammonium sulfate and how does its structure influence its phase transitions?
A1: Tetramethylammonium sulfate [(N(CH3)4)2SO4] exhibits a fascinating structural complexity as revealed through X-ray diffraction studies. At low temperatures (223 K), it crystallizes in the P42/nmc space group with well-defined, ordered sulfate and tetramethylammonium tetrahedra [1]. Upon heating to room temperature (293 K), the compound undergoes a phase transition to the P4/nbm space group. This transition is marked by the onset of orientational disorder in half of the sulfate groups while the tetramethylammonium units remain ordered [1]. A second phase transition occurs at a higher temperature (473 K) resulting in a cubic face-centered structure. This high-temperature phase is believed to be characterized by freely rotating tetrahedra, indicating significant thermal motion [1]. These phase transitions and the accompanying structural changes highlight the impact of temperature on the molecular arrangement and dynamics within tetramethylammonium sulfate.
Q2: Can tetramethylammonium sulfate be used to extract specific anions from solutions?
A2: Yes, recent research has explored the use of modified calix[4]pyrrole molecules, specifically those bearing two additional pyrrole groups, as potent anion receptors [2]. These modified molecules, referred to as bipyrrole-strapped calix[4]pyrroles, demonstrate a remarkable increase in their affinity for various anions, including the sulfate anion, compared to the unmodified calix[4]pyrrole [2]. Significantly, these receptors are capable of extracting the hydrophilic sulfate anion from aqueous solutions into chloroform, a property not effectively exhibited by the unmodified calix[4]pyrrole [2]. This selectivity for sulfate anions presents intriguing possibilities for the application of these receptors in separation science and anion recognition.
Q3: Are there any notable applications of tetramethylammonium sulfate in electrochemical energy storage?
A3: Yes, tetramethylammonium sulfate hydrate has been investigated as a potential electrolyte additive in aqueous zinc-ion batteries [3]. While specific details about its performance are limited in the available abstract, the research suggests its potential in improving the electrochemical performance of these batteries, particularly in mitigating dendrite formation on zinc anodes [3]. This application underscores the growing interest in exploring the use of tetramethylammonium sulfate and its derivatives in advanced energy storage technologies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





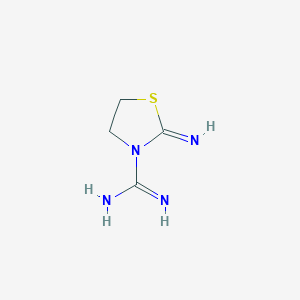
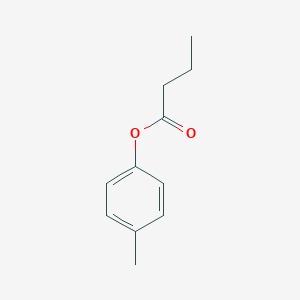
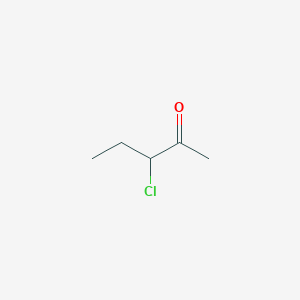


![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)


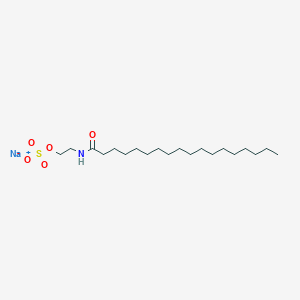
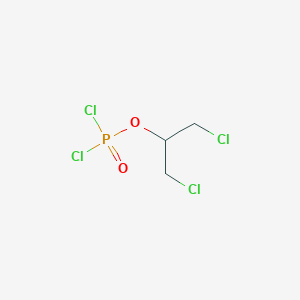
![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)
